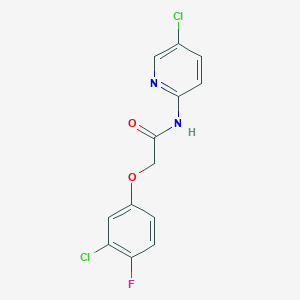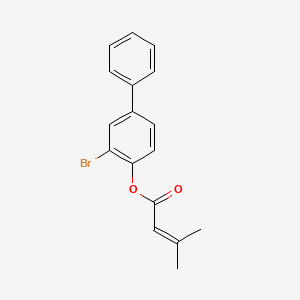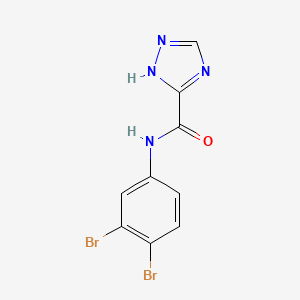![molecular formula C21H25N7O B5634604 3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)
3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic chemistry is a fundamental aspect of organic chemistry, focusing on the synthesis and properties of rings containing elements other than carbon, commonly nitrogen, oxygen, and sulfur. This area explores compounds like imidazoles, pyridines, and triazoles, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves condensation reactions, cyclization, and substitution reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives typically involves the reaction of sodium salts with heterocyclic amines or halogenated compounds to form new bonds and rings (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The structure of heterocyclic compounds is often elucidated using spectral data, elemental analysis, and X-ray crystallography. The arrangement of atoms within these molecules dictates their reactivity, stability, and overall properties. For instance, imidazo[1,5-a]pyridines have been studied for their structural versatility and stability as N-heterocyclic carbenes, showcasing the significance of molecular structure in determining the compounds' applications (Alcarazo et al., 2005).
Chemical Reactions and Properties
Heterocyclic compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions can be leveraged to introduce functional groups or to build more complex architectures. The reactivity is often influenced by the presence of electron-donating or withdrawing groups attached to the heterocyclic core.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be tailored by modifying the heterocyclic framework or by introducing substituents to the core structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, of heterocyclic compounds are central to their functionality in various applications. For example, modifications to the imidazo[1,5-a]pyridine core can lead to the development of stable N-heterocyclic carbenes, useful in catalysis and as ligands in organometallic chemistry (Alcarazo et al., 2005).
Propiedades
IUPAC Name |
1-[4-[4-cyclopropyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-20(12-16-2-1-7-22-13-16)27-9-5-17(6-10-27)21-25-24-19(28(21)18-3-4-18)14-26-11-8-23-15-26/h1-2,7-8,11,13,15,17-18H,3-6,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVUVPXIYESMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)C(=O)CC4=CN=CC=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634541.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)

![N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5634558.png)
![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)


![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)